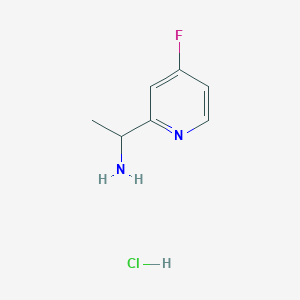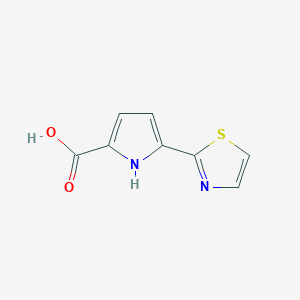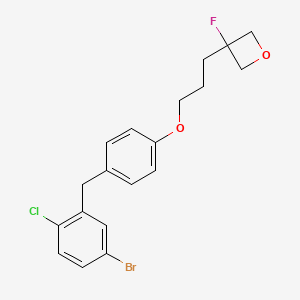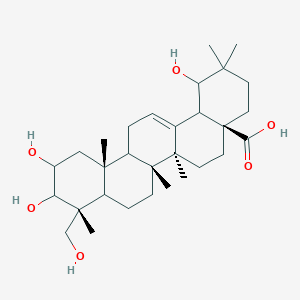![molecular formula C18H22O2 B14783730 (13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14783730.png)
(13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9(11)-Estradiol: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a double bond between the 9th and 11th carbon atoms in the steroid structure. Estradiol and its derivatives play crucial roles in various physiological processes, including the regulation of the menstrual cycle, reproductive system, and secondary sexual characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(11)-Estradiol typically involves the modification of estradiol through a series of chemical reactions. One common method includes the selective introduction of a double bond between the 9th and 11th carbon atoms. This can be achieved through dehydrogenation reactions using specific catalysts under controlled conditions.
Industrial Production Methods: In industrial settings, the production of 9(11)-Estradiol may involve large-scale chemical synthesis processes. These processes often utilize advanced techniques such as catalytic hydrogenation, selective oxidation, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 9(11)-Estradiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed:
Oxidation: Formation of estrone and other oxidized derivatives.
Reduction: Formation of dihydroestradiol and other reduced derivatives.
Substitution: Formation of halogenated estradiol derivatives and other substituted compounds.
科学的研究の応用
Chemistry: 9(11)-Estradiol is used as a precursor in the synthesis of various estrogenic compounds. It serves as a model compound for studying the chemical behavior of steroid hormones.
Biology: In biological research, 9(11)-Estradiol is used to investigate the effects of estrogenic compounds on cellular processes, including cell proliferation, differentiation, and apoptosis.
Medicine: 9(11)-Estradiol and its derivatives are explored for their potential therapeutic applications in hormone replacement therapy, treatment of menopausal symptoms, and certain hormone-dependent cancers.
Industry: In the pharmaceutical industry, 9(11)-Estradiol is used as an intermediate in the production of various estrogenic drugs and formulations.
作用機序
The mechanism of action of 9(11)-Estradiol involves binding to estrogen receptors (ERs) in target cells. Upon binding, the compound activates the estrogen receptor, leading to the modulation of gene expression. This activation triggers a cascade of molecular events, including the transcription of estrogen-responsive genes, which ultimately results in various physiological effects such as cell growth, differentiation, and reproductive functions.
類似化合物との比較
Estradiol: The parent compound with no double bond between the 9th and 11th carbon atoms.
Estrone: An oxidized form of estradiol with a ketone group at the 17th carbon position.
Estriol: A hydroxylated form of estradiol with additional hydroxyl groups at the 16th and 17th carbon positions.
Uniqueness of 9(11)-Estradiol: The presence of the double bond between the 9th and 11th carbon atoms in 9(11)-Estradiol imparts unique chemical and biological properties. This structural modification can influence the compound’s binding affinity to estrogen receptors, its metabolic stability, and its overall biological activity. These unique features make 9(11)-Estradiol a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C18H22O2 |
|---|---|
分子量 |
270.4 g/mol |
IUPAC名 |
(13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-17,19-20H,2,4,6-7,9H2,1H3/t15?,16?,17?,18-/m0/s1 |
InChIキー |
FABGTKBXHAEVKL-HLYMMOCJSA-N |
異性体SMILES |
C[C@]12CC=C3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
正規SMILES |
CC12CC=C3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


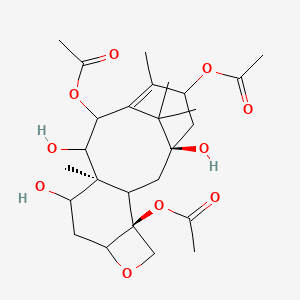
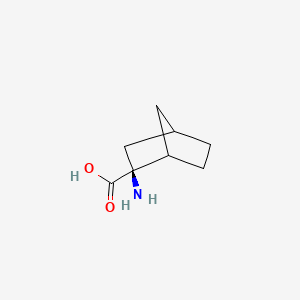
![3,11-diselenatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783669.png)

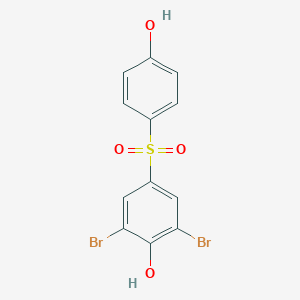
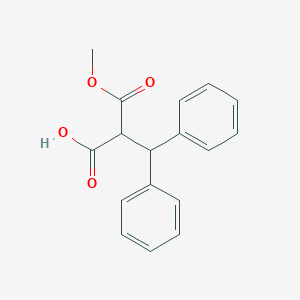
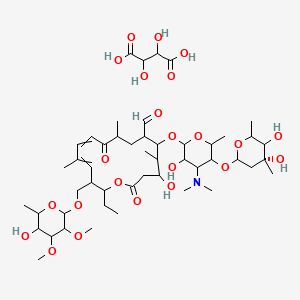
![(3aS,3bR,4R,9aR,9bS,11aS)-4,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14783720.png)

![N'-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14783738.png)
